REACTION_CXSMILES
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[C:1]([NH2:8])(=[O:7])[CH2:2][CH2:3][C:4](N)=[O:5].[Br:9][CH:10](Br)[CH3:11].C(=O)([O-])[O-].[K+].[K+]>CC(=O)CC>[Br:9][CH2:10][CH2:11][N:8]1[C:1](=[O:7])[CH2:2][CH2:3][C:4]1=[O:5] |f:2.3.4|
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Name
|
|
Quantity
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49.5 g
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Type
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reactant
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Smiles
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C(CCC(=O)N)(=O)N
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Name
|
|
Quantity
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750 mL
|
Type
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solvent
|
Smiles
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CC(CC)=O
|
Name
|
|
Quantity
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187.9 g
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Type
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reactant
|
Smiles
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BrC(C)Br
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Name
|
|
Quantity
|
138 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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under heating
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Type
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TEMPERATURE
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Details
|
the mixture was heated
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Type
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TEMPERATURE
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Details
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under reflux for 9.5 h.
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Duration
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9.5 h
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Name
|
|
Type
|
|
Smiles
|
BrCCN1C(CCC1=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |